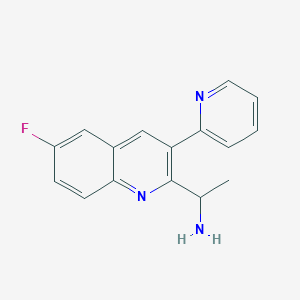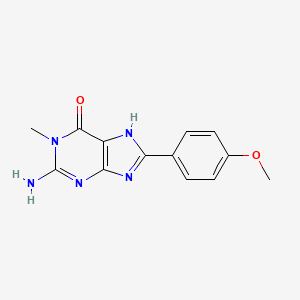
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group, a methoxyphenyl group, and a methyl group attached to the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the purine ring using appropriate reagents and catalysts.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Methylation: The methyl group is added using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This can lead to changes in cellular processes, such as DNA replication, transcription, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylpurine: Similar structure but lacks the methoxyphenyl group.
8-Methoxy-1-methylpurine: Similar structure but lacks the amino group.
1-Methyl-8-phenylpurine: Similar structure but lacks the methoxy group.
Uniqueness
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amino group increases its solubility and reactivity.
Propiedades
Número CAS |
921220-98-6 |
|---|---|
Fórmula molecular |
C13H13N5O2 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2-amino-8-(4-methoxyphenyl)-1-methyl-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5O2/c1-18-12(19)9-11(17-13(18)14)16-10(15-9)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H2,14,17)(H,15,16) |
Clave InChI |
NQWNYEDCYYKYEQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


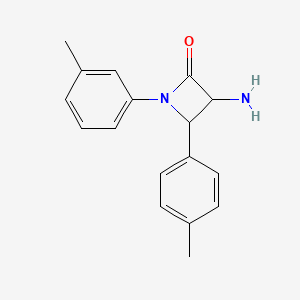
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)
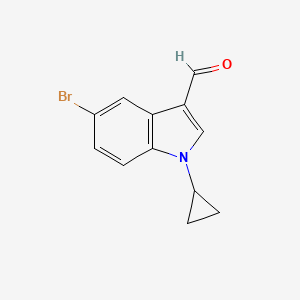
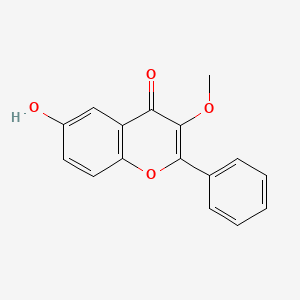

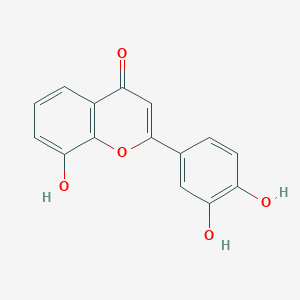

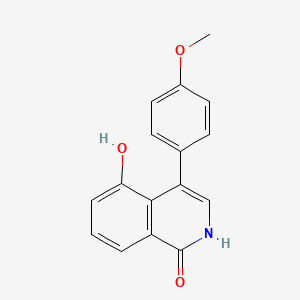
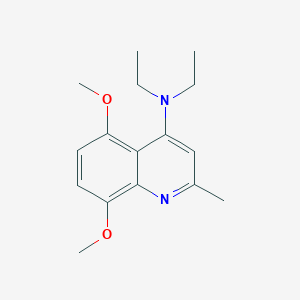
![N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide](/img/structure/B11852289.png)
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)

![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
